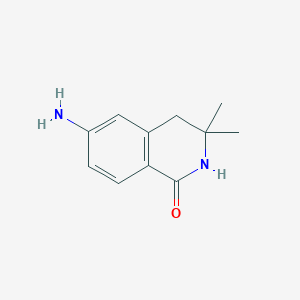![molecular formula C22H21N3O5 B2679799 1,6-dimethyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one CAS No. 1206985-03-6](/img/structure/B2679799.png)
1,6-dimethyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a quinolinone, an oxadiazole, and a trimethoxyphenyl group. These groups are common in many biologically active compounds and could potentially contribute to various properties of the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the oxadiazole ring could be formed through a cyclization reaction, and the trimethoxyphenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The quinolinone and oxadiazole rings would likely contribute to the rigidity of the molecule, while the trimethoxyphenyl group could potentially participate in various interactions due to the presence of the methoxy groups .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the oxadiazole and quinolinone rings could potentially make the compound resistant to many types of reactions, while the trimethoxyphenyl group could potentially be modified under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the trimethoxyphenyl group could potentially increase the compound’s solubility in certain solvents, while the quinolinone and oxadiazole rings could contribute to its stability .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
This compound has shown significant potential in the field of cancer research . It has been found to exhibit prominent activity against both MCF-7 and A549 cancer cell lines . The compound’s anticancer effects are believed to be due to its ability to inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Antifungal and Antibacterial Properties
The compound has also demonstrated promising anti-fungal and anti-bacterial properties . It has shown activity against Helicobacter pylori and Mycobacterium tuberculosis , suggesting its potential use in the treatment of infections caused by these pathogens.
Antiviral Activity
There have been reports on the antiviral activity of this compound . It holds potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
Antiparasitic Agents
Compounds containing the trimethoxyphenyl (TMP) pharmacophore have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma . This indicates their potential as anti-parasitic agents.
Anti-inflammatory, Anti-Alzheimer, Anti-depressant, and Anti-migraine Properties
These compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties , thereby expanding their therapeutic scope.
Radical Scavenging Activity
The compound has shown good radical scavenging activity , which is evident for its potential biological activities. This property suggests that it could be used as an antioxidant, helping to protect cells from damage by free radicals.
Zukünftige Richtungen
Further studies would be needed to fully understand the properties and potential applications of this compound. This could include synthetic studies to optimize its preparation, physical and chemical studies to better understand its properties, and biological studies to determine if it has any biological activity .
Eigenschaften
IUPAC Name |
1,6-dimethyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-12-6-7-16-14(8-12)19(26)15(11-25(16)2)22-23-21(24-30-22)13-9-17(27-3)20(29-5)18(10-13)28-4/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBHEQBWRGGZSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-dimethyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Racemic-(6R,7R)-Tert-Butyl 7-Amino-1-Oxa-4-Azaspiro[5.5]Undecane-4-Carboxylate](/img/structure/B2679716.png)
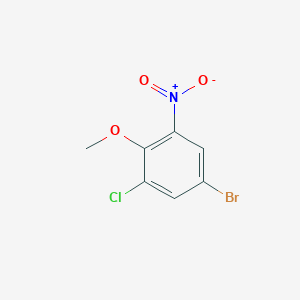
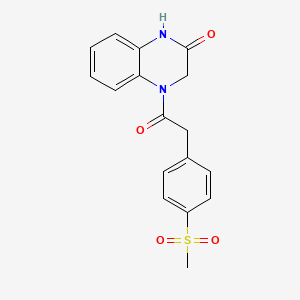
![2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine](/img/structure/B2679720.png)
![1-{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}hept-2-yn-1-ol](/img/structure/B2679721.png)
![7-(4-bromophenyl)-N-butyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2679722.png)

![6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2679726.png)
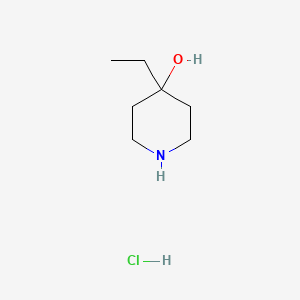

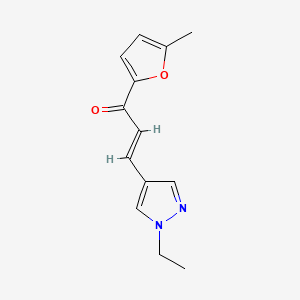
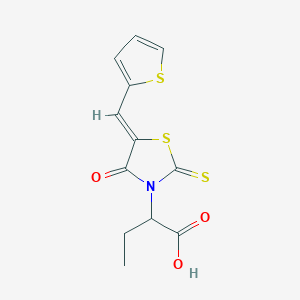
![N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2679735.png)
